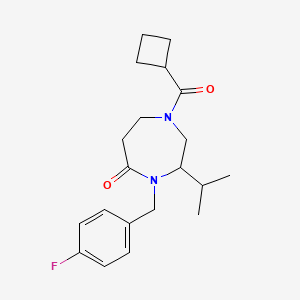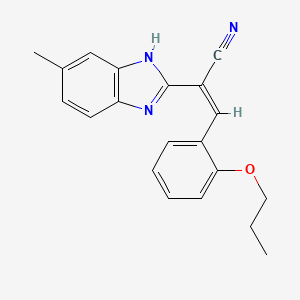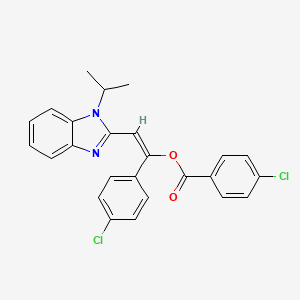
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is activated when cells are exposed to DNA-damaging agents, such as chemotherapy and radiation therapy. By inhibiting CHK1, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.
実験室実験の利点と制限
One advantage of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This makes it a potentially valuable addition to current cancer treatment regimens. However, one limitation of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its selectivity towards cancer cells. This means that it may not be effective in treating all types of cancer.
将来の方向性
There are several future directions for the development of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One direction is to explore its potential as a combination therapy with other cancer treatments. Another direction is to investigate its efficacy in treating specific types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one and to identify potential biomarkers that may predict its efficacy in patients.
合成法
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of cyclobutanone and piperazine to form 1-(cyclobutylcarbonyl)piperazine. This intermediate is then reacted with isopropylmagnesium chloride to form 1-(cyclobutylcarbonyl)-4-isopropylpiperazine. The final step involves the reaction of 4-fluorobenzyl chloride with the intermediate to form 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one.
科学的研究の応用
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Currently, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is undergoing clinical trials to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
1-(cyclobutanecarbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)18-13-22(20(25)16-4-3-5-16)11-10-19(24)23(18)12-15-6-8-17(21)9-7-15/h6-9,14,16,18H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVZMWEQXRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-6-(ethoxyacetyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5486623.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5486628.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5486643.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486650.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5486653.png)
![5'-methyl-1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5486659.png)
![4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
![N-(1,4-dioxan-2-ylmethyl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5486670.png)
![5-imino-2-isobutyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486675.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5486683.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
